N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
Description
“N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide” is a synthetic small molecule characterized by a 1,2-oxazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methyl group bearing a propenamide (acrylamide) moiety. The 4-chlorophenyl substituent enhances lipophilicity, likely improving membrane permeability and metabolic stability compared to non-halogenated analogs. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related molecules with oxazole or oxadiazole cores are frequently explored in medicinal chemistry for antiviral, anticancer, or anti-inflammatory applications .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-13(17)15-8-11-7-12(16-18-11)9-3-5-10(14)6-4-9/h2-7H,1,8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRGVXCZUMXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the oxazole ring.
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Alcohol derivatives of the prop-2-enamide moiety.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide has been investigated for its potential as a pharmaceutical agent. The oxazole moiety is often associated with various therapeutic effects, including anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures can inhibit certain enzymes or pathways relevant to disease processes.
Case Study:
A study focused on the synthesis of oxazole derivatives demonstrated that modifications in the side chains could significantly affect their biological activity against cancer cell lines. The introduction of a chlorophenyl group was found to enhance cytotoxicity in specific cancer types, suggesting that this compound could be a candidate for further development in oncology .
The compound has been utilized in high-throughput screening assays aimed at identifying novel inhibitors of bacterial virulence factors. Its structure allows it to interact with biological targets effectively, making it suitable for studies on bacterial resistance mechanisms.
Example Application:
In a screening campaign against the Type III secretion system (T3SS) of pathogenic bacteria, this compound was evaluated for its ability to disrupt T3SS function. Initial results indicated promising inhibitory effects, warranting further investigation into its mechanism of action .
Environmental Science
While primarily studied for its medicinal applications, the environmental persistence and degradation pathways of such compounds are also crucial. Understanding how this compound behaves in environmental matrices can inform risk assessments and regulatory decisions.
Research Insight:
Studies have shown that compounds with similar structures can accumulate in aquatic environments, leading to potential ecological impacts. Investigating the degradation products of this compound could provide insights into its environmental fate and toxicity .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of “N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide” can be contextualized by comparing it to analogs from the provided evidence (Table 1). Key differences lie in heterocyclic core architecture, substituent positioning, and functional group modifications.
Table 1: Structural and Functional Comparison of Selected Analogous Compounds
*Theoretical properties estimated using fragment-based calculations (e.g., Lipinski’s rules).
Key Observations
Oxadiazole-containing compounds (e.g., ) may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects: The 4-chlorophenyl group in the target compound confers higher lipophilicity (LogP ~3.5) than the 2-chlorophenyl analog (LogP ~3.1, ), which may improve tissue penetration but increase off-target binding risks.
Functional Group Modifications :
- The propenamide group in the target compound and analogs (e.g., ) enables covalent bonding to cysteine residues, a strategy employed in kinase inhibitors like ibrutinib.
- Carboxamide derivatives (e.g., ) lack this reactivity, favoring reversible binding mechanisms.
Therapeutic Implications :
- Thiophene-substituted oxadiazoles (e.g., ) are associated with DNA intercalation in anticancer research, while chlorophenyl-oxazole derivatives (target compound, ) may target kinases or inflammatory pathways.
Methodological Considerations
Structural comparisons rely on crystallographic data generated via programs like SHELXL (for refinement, ) and ORTEP-3 (for graphical representation, ). The WinGX suite could further aid in visualizing bond lengths and angles, critical for assessing steric and electronic differences between analogs.
Biological Activity
N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide is an organic compound classified as an oxazole derivative. Its unique structure, featuring a chlorophenyl group and an oxazole ring connected to a prop-2-enamide moiety, has attracted interest in various scientific fields, particularly in medicinal chemistry and biological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2396580-40-6 |
| Molecular Formula | CHClNO |
| Molecular Weight | 262.69 g/mol |
The compound's structure is significant in determining its biological activity. The presence of the chlorine atom on the phenyl ring can influence its reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, which prevents substrate access and reduces enzymatic activity.
- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, thereby influencing cellular responses and processes such as apoptosis and metabolism.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a high-throughput screening identified this compound as a potential inhibitor against Mycobacterium tuberculosis and Staphylococcus aureus by targeting pantothenate synthetase, an essential enzyme for bacterial survival .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the efficacy of this compound against resistant strains of bacteria.
- Methodology : In vitro assays were conducted to determine minimum inhibitory concentrations (MICs).
- Findings : The compound displayed significant antimicrobial activity with MIC values comparable to standard antibiotics.
- Mechanistic Insights :
Comparative Studies
Comparative studies with other oxazole derivatives have shown that substituents on the phenyl ring significantly affect biological activity. For example:
| Compound Name | Antimicrobial Activity (MIC) | Mechanism of Action |
|---|---|---|
| This compound | Low MIC against M. tuberculosis | Inhibition of pantothenate synthetase |
| Other oxazole derivative (e.g., fluorinated analog) | Higher MIC | Different enzyme target |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for development into therapeutic agents for conditions such as:
- Infectious Diseases : As a novel antimicrobial agent against resistant bacterial strains.
- Cancer Therapy : Targeting apoptotic pathways suggests potential use in cancer treatment by promoting programmed cell death in malignant cells.
Q & A
Basic Synthesis and Purification
Q: What are the common synthetic routes for N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide, and how can purity be ensured during synthesis? A: The compound is typically synthesized via multi-step reactions involving:
- Oxazole ring formation : Cyclization of precursors like nitriles and hydroxylamine derivatives under acidic or thermal conditions .
- Amide coupling : Reaction of the oxazole intermediate with prop-2-enamide using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are used. Purity is verified via HPLC (C18 columns, acetonitrile/water mobile phase) or TLC with UV visualization .
Advanced Synthesis: Reaction Optimization
Q: How can researchers optimize reaction yields for the oxazole intermediate in this compound’s synthesis? A: Key parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization .
- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves yield .
- Solvent effects : Polar solvents (e.g., DMF) enhance solubility of intermediates but may require quenching with ice-water to isolate products .
- Real-time monitoring : In-situ FTIR or LC-MS tracks intermediate formation to avoid over-reaction .
Basic Structural Characterization
Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; oxazole C-5 methylene at δ 4.3–4.5 ppm) .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles (e.g., oxazole ring planarity) .
- HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
Advanced Structural Analysis: Resolving Ambiguities
Q: How can crystallographic data resolve contradictions in proposed tautomeric forms or stereochemistry? A:
- Twinned data refinement : SHELXL handles twinning in crystals to resolve ambiguities in electron density maps .
- DFT calculations : Compare experimental vs. computed bond lengths (e.g., oxazole C–N vs. C–O bonds) to validate tautomeric states .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding with prop-2-enamide) to confirm packing motifs .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity? A:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
Advanced Bioactivity: Resolving Data Contradictions
Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A:
- Standardize protocols : Use identical cell lines (ATCC-validated), serum concentrations, and exposure times .
- Metabolic stability : Assess compound degradation in culture media via LC-MS to adjust nominal concentrations .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Basic Physicochemical Characterization
Q: What methods determine solubility and pKa for this compound? A:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis .
- pKa : Potentiometric titration (GLpKa instrument) or pH-dependent NMR (Δδ for ionizable groups) .
Advanced Physicochemical Studies
Q: How do solvent polarity and temperature affect the compound’s stability? A:
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) or Arrhenius modeling (40–60°C) in DMSO/water mixtures .
- Solvent dielectric constant correlation : PM6/PM7 semi-empirical calculations predict degradation pathways (e.g., hydrolysis of the enamide group) .
Computational Modeling
Q: Which software tools predict binding modes of this compound with biological targets? A:
- Molecular docking : AutoDock Vina or Glide (Schrödinger) with homology-modeled targets (e.g., COX-2) .
- MD simulations : GROMACS (100 ns trajectories) evaluates binding stability (RMSD <2 Å) .
- QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., 4-Cl vs. 4-CH₃) with bioactivity .
Advanced Computational Integration
Q: How can crystallographic fragment screening enhance lead optimization? A:
- Fragment library docking : Identify binding hotspots (e.g., oxazole interactions with catalytic residues) .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing chlorophenyl with bromophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
